(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
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Overview
Description
The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a complex organic molecule that features a combination of indole, benzofuran, and benzenesulfonate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzofuran intermediates, followed by their coupling under specific conditions to form the final product. Key steps include:
Formation of the Indole Intermediate: The indole intermediate can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the Benzofuran Intermediate: The benzofuran intermediate can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde or ketone.
Coupling Reaction: The indole and benzofuran intermediates are coupled using a base-catalyzed aldol condensation reaction to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for the reactions. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate: has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the compound may inhibit or activate certain enzymes, affecting cellular processes such as signal transduction, metabolism, or gene expression.
Properties
Molecular Formula |
C26H20ClNO5S |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C26H20ClNO5S/c1-3-28-15-17(20-6-4-5-7-22(20)28)14-24-25(29)21-12-13-23(16(2)26(21)32-24)33-34(30,31)19-10-8-18(27)9-11-19/h4-15H,3H2,1-2H3/b24-14+ |
InChI Key |
ZLOPOOZXLHMAAN-ZVHZXABRSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)Cl)C |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C(=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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